![molecular formula C10H11Br2NO3S B3442387 4-[(2,4-dibromophenyl)sulfonyl]morpholine](/img/structure/B3442387.png)
4-[(2,4-dibromophenyl)sulfonyl]morpholine
Descripción general
Descripción
“4-[(2,4-dibromophenyl)sulfonyl]morpholine” is a chemical compound . It’s a type of morpholine, which is a common motif in many biologically relevant compounds .
Synthesis Analysis
Morpholines, including “this compound”, can be synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of “this compound” is C10H11Br2NO3S . The average mass is 385.07 g/mol .Chemical Reactions Analysis
The synthesis of morpholines often involves reactions with 1,2-amino alcohols and their derivatives . Other methods include the use of vinyl sulfonium salts .Mecanismo De Acción
The mechanism of action of 4-[(2,4-dibromophenyl)sulfonyl]morpholine is not fully understood. However, it has been suggested that this compound may act by binding to specific target proteins, thereby inhibiting their activity. This compound has been found to bind to carbonic anhydrase IX and lysosomal acid sphingomyelinase, leading to their inhibition.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. This compound has been shown to inhibit the growth and metastasis of various tumors, making it a potential therapeutic agent for cancer. This compound has also been found to reduce the accumulation of sphingomyelin in lysosomes, which has been implicated in the pathogenesis of various neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2,4-dibromophenyl)sulfonyl]morpholine has several advantages as a pharmacological tool in scientific research. This compound is relatively easy to synthesize and has a high yield. This compound also exhibits significant biological activity, making it a valuable tool in various biochemical and physiological studies. However, this compound also has some limitations. This compound may exhibit non-specific binding to other proteins, leading to off-target effects. Additionally, this compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-[(2,4-dibromophenyl)sulfonyl]morpholine. One potential area of research is the development of this compound derivatives that exhibit higher potency and specificity for target proteins. Another potential area of research is the investigation of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential off-target effects.
Aplicaciones Científicas De Investigación
4-[(2,4-dibromophenyl)sulfonyl]morpholine has been extensively used in scientific research as a pharmacological tool to investigate the role of various biological pathways. This compound has been found to inhibit the activity of carbonic anhydrase IX, which is an enzyme that plays a crucial role in tumor growth and metastasis. This compound has also been shown to inhibit the activity of lysosomal acid sphingomyelinase, which has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(2,4-dibromophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3S/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWZLJNFZQZNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-bromo-2-furyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3442313.png)
![N-2-naphthyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B3442323.png)
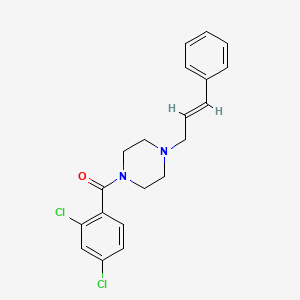
![1-[(2,4-dichlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3442330.png)
![2,2'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3442343.png)
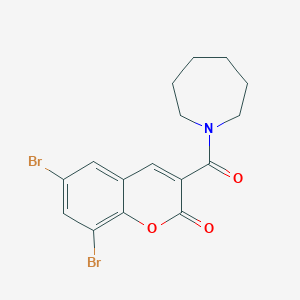
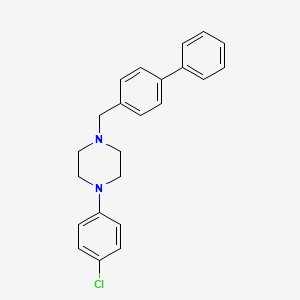
![(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B3442356.png)
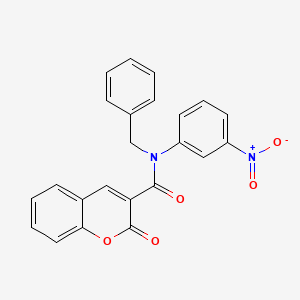
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3442368.png)
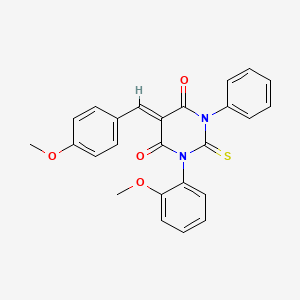
![4,4'-{[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino}diphenol](/img/structure/B3442385.png)
![4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3442388.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B3442391.png)
